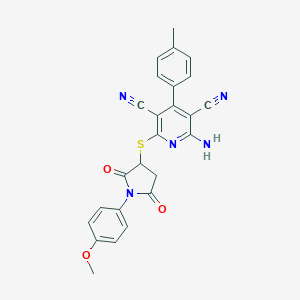
2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a pyridine-based compound that has shown promising results in various studies related to biochemistry and physiology.
Aplicaciones Científicas De Investigación
2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile has shown potential applications in various fields of scientific research. One of the major areas of application is in the field of biochemistry. The compound has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol. This makes it a potential candidate for the development of new drugs for the treatment of hypercholesterolemia.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile involves the inhibition of the activity of certain enzymes that are involved in the biosynthesis of cholesterol. The compound binds to the active site of the enzyme and prevents it from carrying out its normal function. This leads to a decrease in the production of cholesterol in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile have been studied extensively. The compound has been shown to decrease the levels of cholesterol in the body. This makes it a potential candidate for the development of new drugs for the treatment of hypercholesterolemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile in lab experiments is its potential as a candidate for the development of new drugs for the treatment of hypercholesterolemia. However, one of the major limitations of using this compound in lab experiments is its high cost.
Direcciones Futuras
There are several future directions for the research on 2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile. One of the major directions is the development of new drugs for the treatment of hypercholesterolemia. Another direction is the study of the compound's potential applications in other fields of scientific research such as cancer research and drug delivery systems. Additionally, further studies can be conducted to determine the compound's potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile involves a multi-step process. The starting materials for the synthesis are 4-methoxyphenylacetic acid, 4-methylbenzaldehyde, and pyridine-3,5-dicarbonitrile. The first step involves the conversion of 4-methoxyphenylacetic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-methylbenzaldehyde in the presence of pyridine to form the corresponding imine. The imine is then reduced using sodium borohydride to give the corresponding amine. The amine is then reacted with 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl thiol to give the final product.
Propiedades
Nombre del producto |
2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile |
|---|---|
Fórmula molecular |
C25H19N5O3S |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
2-amino-6-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C25H19N5O3S/c1-14-3-5-15(6-4-14)22-18(12-26)23(28)29-24(19(22)13-27)34-20-11-21(31)30(25(20)32)16-7-9-17(33-2)10-8-16/h3-10,20H,11H2,1-2H3,(H2,28,29) |
Clave InChI |
AUVMQILUDLQWSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC)N)C#N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)


![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)



